4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a useful research compound. Its molecular formula is C17H20N6O2S2 and its molecular weight is 404.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of thiazole derivatives followed by cyclization reactions to achieve the spiro structure. The synthetic routes may vary, but they generally aim to incorporate key functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds with structural similarities to This compound exhibit significant anticancer properties. For instance, derivatives of aminothiazoles have shown strong inhibition of cyclooxygenase (COX) enzymes, which are implicated in cancer progression. In vitro studies demonstrated that certain thiazole derivatives reduced prostaglandin E2 (PGE2) levels significantly, suggesting anti-inflammatory and anticancer effects .
Table 1: Biological Activity of Thiazole Derivatives
Compound | COX Inhibition (IC50 μM) | PGE2 Reduction (%) | Cell Line Tested |
---|---|---|---|
Compound 1 | 0.84 | 94 | HCA-7 |
Compound 2 | 1.39 | 76 | SW837 |
Compound 3 | >5 | 51 | A549 |
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, the inhibition of COX enzymes results in decreased levels of inflammatory mediators that promote tumorigenesis. Additionally, some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
Case Studies
In a notable study, a series of thiazole-based compounds were evaluated for their anticancer activity against various human tumor cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells . For example:
- Compound A displayed an IC50 value of 0.15 μM against HT-29 colorectal cancer cells.
- Compound B exhibited moderate activity with an IC50 value of 0.40 μM against HCT116 cells.
These findings underscore the potential of thiazole derivatives as effective anticancer agents.
Properties
IUPAC Name |
4-amino-5-cyano-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,12H,1-5,9,19H2,(H2,20,25)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKRHHRZSSHNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC(=O)NC3=NC=CS3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.